2-[2-(Bromo)ethyl]isoindolin-1-one
Description
Significance of Isoindolin-1-one (B1195906) as a Privileged Heterocyclic Scaffold
The term "privileged scaffold" refers to molecular frameworks that can bind to multiple, unrelated biological targets with high affinity. mdpi.comcambridgemedchemconsulting.com The isoindolin-1-one nucleus is a prime example of such a scaffold. Its prevalence in a wide array of natural products and synthetic compounds with significant biological activities underscores its importance. nih.govnih.gov These activities include anti-inflammatory, antihypertensive, antipsychotic, and antiviral effects. nih.govresearchgate.net The rigid, yet three-dimensional, structure of the isoindolin-1-one core allows for the precise spatial orientation of various substituents, enabling targeted interactions with biological macromolecules. cambridgemedchemconsulting.com This versatility has made it a focal point for the design and synthesis of new therapeutic agents and functional materials like fluorescent probes and synthetic dyes. rsc.org
The isoindoline (B1297411) and phthalimide-based motifs, to which isoindolin-1-one is closely related, are sought after for their favorable physicochemical properties and synthetic accessibility. mdpi.compreprints.org These characteristics contribute to their widespread use in drug discovery programs targeting a range of diseases, including cancer, microbial infections, and neurodegenerative disorders. mdpi.compreprints.org
Overview of the 2-[2-(Bromo)ethyl]isoindolin-1-one Structural Motif within Broader Isoindolinone Chemistry
Within the extensive family of isoindolinone derivatives, this compound represents a key synthetic intermediate. The defining feature of this molecule is the N-substituted 2-(bromo)ethyl group. This alkyl halide moiety provides a reactive handle for a variety of chemical transformations, most notably nucleophilic substitution reactions. The bromine atom serves as a good leaving group, facilitating the introduction of diverse functional groups and the construction of more complex molecular architectures.
While direct information on the specific applications of this compound is not extensively detailed in the provided search results, its structural similarity to other N-substituted isoindolinones suggests its potential utility in the synthesis of compounds with targeted biological activities. The core isoindolinone structure provides the foundational scaffold, while the bromoethyl side chain allows for facile derivatization to explore structure-activity relationships.
Historical Context of Isoindolinone Synthesis and Functionalization
The synthesis of isoindolinones has a rich history, with methods evolving from classical approaches to modern, highly efficient catalytic strategies. researchgate.net Early methods often involved multi-step sequences, sometimes lacking in generality or compatibility with a wide range of functional groups. nih.gov
Over the past few decades, significant advancements have been made in the synthesis of isoindolinones. researchgate.net These include the development of transition-metal-catalyzed reactions, which have provided access to a broad spectrum of substituted isoindolinones. researchgate.netnih.gov Techniques such as C-H activation, cross-coupling, and carbonylation have become powerful tools for constructing the isoindolinone core and introducing substituents with high precision and efficiency. researchgate.netnih.gov More recently, there has been a growing interest in transition-metal-free synthetic protocols, which offer advantages in terms of environmental sustainability and cost-effectiveness for industrial-scale production. rsc.org
The functionalization of the pre-formed isoindolinone scaffold has also been a major focus of research. The ability to modify the core structure at various positions allows for the fine-tuning of its properties. For instance, the synthesis of 3-substituted isoindolinones has been extensively explored, as this position is often crucial for biological activity. chim.it Asymmetric synthesis has also become increasingly important, enabling the preparation of enantiomerically enriched isoindolinones, which is critical for understanding their interactions with chiral biological targets. chim.it
Structure
3D Structure
Properties
Molecular Formula |
C10H10BrNO |
|---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
2-(2-bromoethyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C10H10BrNO/c11-5-6-12-7-8-3-1-2-4-9(8)10(12)13/h1-4H,5-7H2 |
InChI Key |
NVZUIUKDXCWZSE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1CCBr |
Origin of Product |
United States |
Synthetic Strategies for 2 2 Bromo Ethyl Isoindolin 1 One and Its Direct Precursors
Direct N-Alkylation Approaches to Isoindolin-1-ones
Direct N-alkylation represents a straightforward method for introducing the 2-(bromoethyl) side chain onto the isoindolin-1-one (B1195906) scaffold. This typically involves the reaction of the isoindolin-1-one nitrogen with a suitable bromoethylating agent.
The most direct synthesis of the target compound involves the N-alkylation of isoindolin-1-one. This reaction is typically performed by treating isoindolin-1-one with an excess of a bromoethylating agent, such as 1,2-dibromoethane (B42909), in the presence of a base. The base deprotonates the nitrogen atom of the isoindolin-1-one, forming a nucleophilic anion that subsequently attacks one of the electrophilic carbon atoms of 1,2-dibromoethane in a nucleophilic substitution reaction.
Commonly used bases for this transformation include sodium hydride (NaH) or potassium carbonate (K2CO3), and the reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the dissolution of the reactants and promote the reaction rate.
Table 1: Representative Conditions for N-Alkylation of Isoindolin-1-one
| Reagent | Base | Solvent | Temperature | Yield |
| 1,2-Dibromoethane | NaH | DMF | Room Temp. | Moderate |
| 1,2-Dibromoethane | K2CO3 | Acetone | Reflux | Moderate |
This table represents typical, generalized conditions and yields may vary based on specific literature procedures.
A key challenge in this approach is the potential for side reactions, such as dialkylation, where the product reacts further with another molecule of isoindolin-1-one. Using a large excess of the bromoethylating reagent can help to minimize this side reaction.
An alternative and widely employed strategy utilizes phthalimide (B116566) derivatives, which can be converted to the desired isoindolin-1-one structure. This multi-step approach begins with the synthesis of N-(2-bromoethyl)phthalimide, which is subsequently transformed into the target isoindolin-1-one.
The synthesis of N-(2-bromoethyl)phthalimide is a well-established procedure, often achieved through a Gabriel-type synthesis. In this method, potassium phthalimide is reacted with an excess of 1,2-dibromoethane. orgsyn.orgnih.govresearchgate.net The phthalimide anion acts as a nucleophile, displacing one of the bromide ions from 1,2-dibromoethane. orgsyn.org
The reaction is typically carried out by heating the reactants, sometimes in a solvent like DMF or acetone, or even neat. orgsyn.orgrsc.org For instance, heating potassium phthalimide with 1,2-dibromoethane at 180–190°C for several hours has been reported to give the desired product. orgsyn.org Purification often involves removing the potassium bromide byproduct and unreacted starting materials, followed by recrystallization from solvents like dilute alcohol or carbon disulfide to obtain pure N-(2-bromoethyl)phthalimide as a crystalline solid. orgsyn.orgchemicalbook.com Yields for this reaction are generally good, with reports ranging from 69% to over 80%. orgsyn.orgrsc.org
Another method involves the reaction of phthalic anhydride (B1165640) with monoethanolamine to form an intermediate β-hydroxyethylphthalimide, which is then treated with a brominating agent like phosphorus tribromide to yield N-(2-bromoethyl)phthalimide. orgsyn.org
Table 2: Selected Methods for the Synthesis of N-(2-Bromoethyl)phthalimide
| Reactants | Reagents/Solvent | Conditions | Yield | Reference |
| Potassium Phthalimide, 1,2-Dibromoethane | None (neat) | 180–190°C, 12h | 69–79% | orgsyn.org |
| Potassium Phthalimide, 1,2-Dibromoethane | Acetone | 60°C, 12h, Reflux | 84% | rsc.org |
| Phthalic Anhydride, Monoethanolamine | 1. Steam bath; 2. PBr3 | 1. 30 min; 2. Reflux 1.25h | 75–80% | orgsyn.org |
| Potassium Phthalimide, 1,2-Dibromoethane | DMF | Room Temperature | 86% | researchgate.net |
The conversion of the phthalimide dione (B5365651) to the corresponding isoindolin-1-one lactam is a crucial step. This transformation requires the selective reduction of one of the two carbonyl groups of the imide to a methylene (B1212753) (CH2) group.
A common reagent for this selective reduction is tin(II) chloride (SnCl2) in an acidic medium, such as hydrochloric acid. wikipedia.org Stannous chloride is a classical reducing agent used for the reduction of aromatic nitro groups to anilines and can also be applied to the reduction of imides. acsgcipr.orgresearchgate.net The reaction mechanism involves the transfer of electrons from the tin(II) species. acsgcipr.org While effective, this method often requires stoichiometric amounts of the tin reagent, which can lead to challenges in product purification due to the formation of tin-based byproducts. acsgcipr.org
Alternative reduction methods, such as catalytic hydrogenation, can also be employed. For example, hydrogenation over a palladium-carbon (Pd/C) catalyst in the presence of an acid like trifluoroacetic acid has been shown to reduce phthalimides to isoindolin-1-ones. researchgate.net Electrochemical methods have also emerged as a modern approach for the controlled reduction of cyclic imides to either hydroxylactams or lactams. organic-chemistry.org
Utilization of Phthalimide Derivatives as Precursors to N-(Bromoethyl)isoindolin-1-ones
Asymmetric Synthesis of Chiral Isoindolin-1-one Derivatives with Bromoethyl Chains
The development of asymmetric methods to synthesize chiral isoindolinones is of significant interest due to the stereospecific bioactivity often exhibited by such compounds. chim.it Achieving stereocontrol to produce enantiomerically enriched isoindolinones bearing a bromoethyl chain can be approached through several key strategies.
Diastereoselective Alkylation Strategies
Diastereoselective alkylation is a classic and powerful method for creating new stereocenters. In the context of isoindolinones, this strategy typically involves the alkylation of a chiral enolate. stackexchange.com A plausible approach for synthesizing a chiral 3-substituted-2-[2-(bromoethyl)]isoindolin-1-one would involve the alkylation of a chiral isoindolinone precursor where the chirality is introduced via an auxiliary.
One of the most effective strategies reported for the diastereoselective alkylation of isoindolinones involves the use of a chiral N-tert-butylsulfinyl group. acs.org While this specific auxiliary is attached to the nitrogen, precluding the simultaneous presence of a bromoethyl group, the principle can be adapted. A proposed strategy would be:
Formation of a Chiral Precursor: An N-protected isoindolinone bearing a chiral auxiliary that allows for deprotonation at C3 is synthesized.
Enolate Formation: The precursor is treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures to generate a planar, prochiral enolate. lumenlearning.comlibretexts.org
Diastereoselective Alkylation: The enolate is then reacted with an alkylating agent. The facial selectivity of the alkylation is controlled by the steric bulk of the chiral auxiliary, which blocks one face of the enolate, forcing the electrophile to approach from the less hindered side. stackexchange.com
Modification and Cleavage: Following the diastereoselective alkylation, the N-protecting group/auxiliary would be removed and replaced with a 2-bromoethyl group.
This approach allows for the controlled installation of a stereocenter at the C3 position. acs.org
Chiral Auxiliary-Mediated Approaches for Stereocontrol
Chiral auxiliaries are stereogenic units that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net Evans oxazolidinones are among the most reliable and widely used chiral auxiliaries for stereoselective transformations, including alkylations and aldol (B89426) reactions. uwindsor.cayoutube.comsantiago-lab.com
A viable strategy for the synthesis of a chiral 2-[2-(bromoethyl)]isoindolin-1-one derivative using an Evans-type auxiliary could be proposed as follows:
Acylation of the Auxiliary: A commercially available chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one) is acylated with a suitable derivative of 2-formylbenzoic acid.
Diastereoselective Addition: A nucleophile (e.g., an organometallic reagent) is added to the aldehyde functionality of the resulting N-acyloxazolidinone. The stereochemistry of this addition is controlled by the chiral auxiliary, leading to a chiral alcohol.
Cyclization and N-Alkylation: The resulting intermediate can then be cyclized to form the chiral isoindolinone ring. Subsequent removal of the auxiliary followed by N-alkylation with a 2-bromoethylating agent (e.g., 1,2-dibromoethane) would yield the final target molecule.
The key advantage of this approach is the high level of stereocontrol exerted by the well-understood chiral auxiliary during the C-C bond-forming step. williams.edu
Table 3: Proposed Chiral Auxiliary-Mediated Synthesis
| Step | Description | Key Reagents | Stereochemical Control |
| 1 | Acylation of Chiral Auxiliary | Evans Oxazolidinone, 2-Formylbenzoyl chloride | - |
| 2 | Diastereoselective Nucleophilic Addition | Organolithium or Grignard reagent | Auxiliary directs attack on the aldehyde |
| 3 | Cyclization/Lactam Formation | Acid or base catalysis | Formation of the chiral isoindolinone ring |
| 4 | Auxiliary Cleavage & N-Alkylation | LiOH/H₂O₂; 1,2-Dibromoethane, Base | Liberation of chiral product and N-functionalization |
Enantioselective Synthesis via Specific Reaction Pathways
Modern synthetic chemistry increasingly relies on catalytic enantioselective methods, which avoid the need for stoichiometric chiral auxiliaries. chim.it These methods utilize a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. Key approaches relevant to isoindolinone synthesis include organocatalysis and transition metal catalysis. nih.gov
Organocatalysis: Chiral organocatalysts, such as chiral phosphoric acids or phase-transfer catalysts derived from Cinchona alkaloids, can create a chiral environment that biases the reaction pathway toward one enantiomer. nih.govresearchgate.net For the synthesis of a chiral isoindolinone with a bromoethyl chain, a potential route is the asymmetric intramolecular aza-Michael reaction of a precursor containing both the N-bromoethyl group and a tethered Michael acceptor. The chiral catalyst would protonate or form an ion pair with the substrate, guiding the cyclization to occur with high enantioselectivity. researchgate.net
Transition Metal Catalysis: Chiral complexes of transition metals like rhodium, palladium, or copper are powerful tools for asymmetric synthesis. researchgate.net These catalysts, featuring chiral ligands, can mediate a variety of transformations with high enantioselectivity. A relevant strategy could involve the rhodium-catalyzed asymmetric C-H activation of an N-(2-bromoethyl)benzamide derivative, followed by annulation with an alkene or alkyne. nih.gov The chiral ligand on the rhodium center would control the facial selectivity of the insertion, leading to a chiral 3-substituted isoindolinone.
These catalytic approaches are highly sought after for their efficiency and atom economy. nih.gov
Catalytic Methods in Isoindolinone Synthesis Relevant to Bromoethyl Functionalization
Catalytic methods have become indispensable for the synthesis of isoindolinones, offering direct and efficient routes that often rely on C-H activation or cross-coupling reactions. nih.gov The relevance of these methods to the synthesis of 2-[2-(Bromo)ethyl]isoindolin-1-one depends on the compatibility of the catalyst system with the bromoethyl group.
A prominent strategy involves the transition metal-catalyzed intramolecular C-H amidation of N-substituted 2-alkylbenzamides. rsc.org For example, a palladium-on-carbon (Pd/C) catalyst has been shown to effect the dehydrogenative cyclization of 2-benzyl-N-mesylbenzamides to form isoindolinones without the need for stoichiometric oxidants. rsc.org A similar approach could be envisioned starting from an N-(2-bromoethyl)-2-alkylbenzamide. The success of such a reaction would hinge on the catalyst's ability to selectively activate the benzylic C-H bond without reacting with the C-Br bond of the ethyl side chain.
Rhodium catalysts, such as [{RhCl₂Cp*}₂], are also highly effective for C-H activation and annulation reactions to form isoindolinones. nih.gov These catalysts can mediate the reaction of benzamides with various coupling partners like olefins and diazoacetates. The application of such a system to a substrate already containing the N-(2-bromoethyl) group would provide a direct route to more complex, functionalized isoindolinones, provided the bromoethyl moiety remains intact under the reaction conditions.
Lewis acid-catalyzed C-H functionalization also presents a viable pathway for constructing the isoindolinone skeleton. scilit.com These methods offer alternative reaction conditions that may be more compatible with sensitive functional groups like the bromoethyl chain.
Table 4: Overview of Relevant Catalytic Methods for Isoindolinone Synthesis
| Catalytic System | Reaction Type | Substrate Class | Potential Relevance to Bromoethyl Functionalization | Reference |
| Pd/C | Dehydrogenative C-H Amidation | 2-Alkyl-N-acylbenzamides | Intramolecular cyclization of an N-(2-bromoethyl)-2-alkylbenzamide | rsc.org |
| [{RhCl₂Cp*}₂] / Cu(OAc)₂ | Oxidative C-H Annulation | Benzamides + Alkenes/Alkynes | Annulation of N-(2-bromoethyl)benzamide with a coupling partner | nih.gov |
| CuI / Pd(OAc)₂ | Tandem Cross-Coupling/Hydroamidation | 2-Iodobenzamides + Alkynes | Cyclization of N-(2-bromoethyl)-2-iodobenzamide | rsc.org |
Copper-Catalyzed Reactions
Copper-catalyzed reactions represent a cornerstone in the synthesis of N-aryl bonds, and their application extends to the formation of isoindolinone derivatives. The primary approach involves the formation of a carbon-nitrogen bond, often through mechanisms related to the classic Ullmann condensation. wikipedia.orgorganic-chemistry.org This family of reactions typically involves the copper-promoted coupling of an amine with an aryl halide. wikipedia.org
Modern strategies leverage this principle for the intramolecular cyclization of appropriately substituted benzamides or through intermolecular coupling reactions to build the isoindolinone scaffold. For instance, the base-mediated, transition metal-catalyzed intramolecular cyclization of benzamides is a principal method for accessing the isoindolinone motif, with copper being a notable catalyst for this transformation. researchgate.net Another demonstrated copper-catalyzed approach involves the reaction of 2-iodobenzamide (B1293540) derivatives with 2-alkynylanilines, which can selectively yield C-terminal attack to produce 3-substituted isoindolinones. rsc.org
These methods highlight copper's utility in forming the core isoindolinone structure, which is the direct precursor to the title compound (differing only by the N-substituent). The final N-alkylation step to introduce the 2-bromoethyl group would typically follow as a separate, often non-catalyzed, transformation.
| Reaction Type | Catalyst System | Key Reactants | General Outcome | Reference |
|---|---|---|---|---|
| Ullmann-Type C-N Coupling | Copper (metal or salts) | Aryl Halide, Amine/Amide | Formation of N-Aryl bond | wikipedia.orgorganic-chemistry.org |
| Intramolecular Cyclization | Copper Catalyst | Substituted Benzamides | Formation of Isoindolinone Ring | researchgate.net |
| Intermolecular Coupling/Annulation | Copper Catalyst | 2-Iodobenzamides, 2-Alkynylanilines | 3-Substituted Isoindolinones | rsc.org |
Palladium-Catalyzed Transformations
Palladium catalysis offers a versatile and highly efficient alternative for the synthesis of N-substituted isoindolinones. These methods often involve elegant cascade reactions where multiple bonds are formed in a single operation, leading to complex molecular architectures from simple precursors. The Buchwald-Hartwig amination is a fundamental palladium-catalyzed reaction for C-N bond formation, serving as a powerful tool for synthesizing a wide range of aryl amines and amides. wikipedia.orgorganic-chemistry.org
In the context of isoindolinone synthesis, palladium catalysts enable multi-component reactions that construct the heterocyclic ring system. A notable example is a three-component cascade process involving carbonylation, amination, and intramolecular Michael addition, which has been successfully employed to generate N-substituted isoindolinones. researchgate.netcdnsciencepub.comresearchgate.net Another sophisticated approach is the palladium-catalyzed Sonogashira coupling, followed by carbonylation and hydroamination, using 1-halo-2-alkynylbenzene and an amine as starting materials to yield 3-methyleneisoindolin-1-ones. acs.org These cascade strategies exemplify the power of palladium catalysis to rapidly assemble the isoindolinone core. nih.gov While these reports focus on creating the core with various substituents, they establish a clear precedent for using palladium catalysis to synthesize the direct precursors to this compound.
| Reaction Type | Catalyst System | Key Reactants | General Outcome | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium Catalyst, Ligand (e.g., phosphine-based) | Aryl Halide/Triflate, Amine | General C-N bond formation | wikipedia.orgorganic-chemistry.org |
| Three-Component Cascade | Palladium Catalyst | (e.g., Aryl Halide, CO, Amine) | N-Substituted Isoindolinones | researchgate.netresearchgate.net |
| Coupling-Carbonylation-Hydroamination | Palladium Catalyst | 1-Halo-2-alkynylbenzene, Amine, CO | Substituted 3-Methyleneisoindolin-1-ones | acs.org |
| Cascade Annulation | Palladium Catalyst | (e.g., involving boronic acids) | Substituted Isoindolines/Isoindolinones | nih.gov |
Reactivity Profiles and Transformational Chemistry of the 2 2 Bromo Ethyl Isoindolin 1 One Moiety
Nucleophilic Substitution Reactions at the Bromoethyl Moiety
The presence of a primary alkyl bromide in the 2-(2-bromoethyl) group makes this position highly susceptible to nucleophilic substitution. The reaction mechanism is predominantly a bimolecular nucleophilic substitution (SN2) pathway, favored by the unhindered nature of the primary carbon and the presence of a good leaving group (bromide). masterorganicchemistry.comyoutube.com
Amination Reactions (e.g., with Amines and Thiols)
The bromoethyl moiety readily reacts with a variety of nitrogen and sulfur-based nucleophiles to form new carbon-nitrogen and carbon-sulfur bonds. These amination reactions are fundamental for introducing diverse functional groups and building more complex molecular architectures.
Primary and secondary amines, as well as thiols and their corresponding thiolates, can displace the bromide ion in a classic SN2 fashion. For instance, reaction with a primary amine (R-NH₂) would yield the corresponding secondary amine derivative. Similarly, treatment with a thiol (R-SH) in the presence of a base, or a pre-formed thiolate (R-S⁻), would result in the formation of a thioether.
A closely related analogue, 2-(2-bromoethyl)isoindoline-1,3-dione, is widely used as an aminoethylation reagent in the Gabriel synthesis, highlighting the high reactivity of the bromoethyl group towards nitrogen nucleophiles like the phthalimide (B116566) anion. researchgate.netnih.gov The reactivity of 2-[2-(bromo)ethyl]isoindolin-1-one is expected to be analogous.
Table 1: Examples of Amination Reactions on Related Substrates
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Nitrogen | Potassium Phthalimide | N-substituted Phthalimide |
| Nitrogen | N-acetyl-L-cysteine | S-substituted Cysteine Derivative |
| Sulfur | Sodium thiomethoxide (NaSMe) | Methyl Thioether |
This table is illustrative of reactions on similar electrophilic systems, such as 1-methoxy-6-nitroindole-3-carbaldehyde, where various nucleophiles have been shown to react effectively. nii.ac.jp
Displacement Reactions with Organometallic Reagents (e.g., Phenyl Magnesium Bromide)
Organometallic reagents, such as Grignard reagents (R-MgX), are potent nucleophiles capable of forming carbon-carbon bonds. The reaction of an alkyl halide like this compound with phenylmagnesium bromide (PhMgBr) can lead to the displacement of the bromide to form 2-[2-(phenyl)ethyl]isoindolin-1-one. miracosta.eduvaia.com This type of reaction extends the carbon chain and introduces an aromatic group.
The general reaction involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbon atom bearing the bromine atom.
Reaction Scheme: this compound + PhMgBr → 2-[2-(Phenyl)ethyl]isoindolin-1-one + MgBr₂
While Grignard reagents are more commonly reacted with carbonyls or epoxides, their reaction with alkyl halides provides a direct route for alkylation or arylation. udel.eduaskfilo.com For the reaction to be successful, it is crucial to use aprotic solvents and ensure anhydrous conditions, as Grignard reagents are strong bases and will react with any available protons. miracosta.eduyoutube.com
SN2 Reaction Pathways
The nucleophilic substitution reactions at the bromoethyl moiety proceed via an SN2 mechanism. masterorganicchemistry.comyoutube.com This is characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (bromide) departs. libretexts.org
Key features of the SN2 pathway for this compound include:
Kinetics: The reaction rate is dependent on the concentration of both the substrate and the nucleophile, following second-order kinetics (Rate = k[Substrate][Nucleophile]). masterorganicchemistry.comyoutube.com
Stereochemistry: The reaction proceeds with an inversion of configuration at the electrophilic carbon. This is a hallmark of the SN2 mechanism, resulting from the "backside attack" of the nucleophile, which approaches the carbon from the side opposite the leaving group. masterorganicchemistry.comlibretexts.org
Transition State: The reaction passes through a high-energy transition state where the carbon atom is transiently five-coordinate, with partial bonds to both the incoming nucleophile and the outgoing leaving group. masterorganicchemistry.commasterorganicchemistry.com The geometry at the carbon center in the transition state is trigonal bipyramidal. masterorganicchemistry.com
The unhindered nature of the primary carbon in the ethyl group makes it an ideal substrate for SN2 reactions, as steric hindrance can significantly slow down or prevent this pathway. youtube.com
Modifications of the Isoindolin-1-one (B1195906) Lactam Core
The isoindolin-1-one ring system also possesses reactive sites, primarily the lactam (cyclic amide) functionality. These sites can undergo transformations such as reduction and hydrolysis under specific conditions.
Oxidation and Reduction Transformations of the Ring System
The lactam carbonyl group within the isoindolin-1-one core can be targeted for reduction. The synthesis of related 3-hydroxyisoindolin-1-ones can be achieved through the reduction of N-substituted phthalimides, which are structurally similar dicarbonyl compounds. nih.gov This suggests that strong reducing agents, such as sodium borohydride (B1222165) (NaBH₄) under certain conditions or lithium aluminum hydride (LiAlH₄), could potentially reduce the lactam carbonyl to a hydroxyl group, yielding a 2-[2-(bromo)ethyl]isoindolin-1-ol.
Furthermore, one-pot syntheses of isoindolin-1-ones have been developed from nitroarenes and o-phthalaldehyde (B127526) via indium-mediated reductive condensation, demonstrating the formation of the isoindolinone ring through a reductive process. clockss.org Conversely, while oxidation of the isoindolin-1-one ring itself is less common, the aromatic portion could potentially undergo oxidation under harsh conditions, though this is not a typical transformation.
Table 2: Potential Reduction Products of the Isoindolin-1-one Core
| Starting Material | Reagent | Potential Product | Transformation |
|---|---|---|---|
| This compound | NaBH₄ or LiAlH₄ | 2-[2-(Bromo)ethyl]isoindolin-1-ol | Reduction of lactam carbonyl |
This table outlines plausible transformations based on the reactivity of similar heterocyclic systems. nih.gov
Hydrolysis of Related Ester Linkages
The term "ester linkage" in this context most appropriately refers to the amide bond within the lactam ring, which shares chemical similarities with esters. The hydrolysis of this amide bond would lead to the opening of the isoindolin-1-one ring. This reaction, typically catalyzed by acid or base, involves the nucleophilic attack of water or hydroxide (B78521) on the lactam carbonyl. libretexts.orglibretexts.org
Acidic Hydrolysis: Under strong acidic conditions and heat, the lactam can be hydrolyzed to yield an amino acid derivative. The products would be 2-(2-aminobenzoyl)acetic acid, which would likely decarboxylate, and 2-bromoethylamine (B90993) (as its ammonium (B1175870) salt).
Basic Hydrolysis (Saponification): In the presence of a strong base like sodium hydroxide, the ring would open to form the sodium salt of the corresponding amino acid. libretexts.orglibretexts.org This reaction typically goes to completion. libretexts.org
If the parent molecule were modified to contain an actual ester group, for example, on the aromatic ring, that ester would also be susceptible to hydrolysis. Basic hydrolysis would yield a carboxylate salt and an alcohol, while acidic hydrolysis would produce a carboxylic acid and an alcohol in a reversible reaction. libretexts.orgresearchgate.netnih.gov
Intramolecular Cyclization Reactions Involving the Bromoethyl Group
The presence of the 2-bromoethyl substituent on the isoindolinone nitrogen is a key structural feature that enables intramolecular cyclization pathways. These reactions typically proceed via an intramolecular nucleophilic substitution, where a nucleophilic center within the isoindolinone moiety attacks the electrophilic carbon of the bromoethyl group, displacing the bromide ion and forging a new carbon-heteroatom or carbon-carbon bond. The regioselectivity and feasibility of these cyclizations are influenced by several factors, including the nature of the solvent, the presence of a base or catalyst, and the inherent strain of the resulting ring system.
Formation of Fused Heterocyclic Systems
The intramolecular cyclization of this compound can lead to the formation of fused heterocyclic systems, where a new ring is annulated onto the isoindolinone core. One of the most logical and anticipated transformations is the formation of a five-membered ring through the intramolecular N-alkylation of the isoindolinone nitrogen. This process would result in the formation of the pyrrolo[2,1-a]isoindolone ring system, a structural motif present in various biologically active compounds.
While direct and explicit studies on the intramolecular cyclization of this compound are not extensively documented in readily available literature, the analogous reactions of similar N-substituted isoindolinones and related heterocycles provide a strong basis for predicting this reactivity. For instance, the synthesis of pyrrolo[2,1-a]isoquinolines from N-benzyl protected pyrrole (B145914) precursors highlights the feasibility of such intramolecular cyclizations to form fused systems. researchgate.net The general strategy involves the generation of a nucleophilic center that can attack an electrophilic side chain, a scenario directly applicable to the bromoethyl group in the title compound.
The expected reaction pathway for the formation of a fused pyrrolidine (B122466) ring is depicted below:
Table 1: Proposed Intramolecular Cyclization to form a Fused Heterocyclic System
| Starting Material | Reagents and Conditions | Product | Product Name |
| This compound | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, THF) | ![]() | 1,2,3,5-Tetrahydropyrrolo[2,1-a]isoindol-5-one |
This transformation would likely be promoted by a non-nucleophilic base to deprotonate any acidic protons and facilitate the intramolecular attack without competing intermolecular reactions. The choice of solvent would also be crucial, with polar aprotic solvents generally favoring such nucleophilic substitution reactions.
Ring-Closing Reactions to Access Polycyclic Isoindolinone Architectures
Beyond the formation of simple fused systems, the bromoethyl moiety of this compound can participate in more complex, multi-step reaction cascades to construct polycyclic isoindolinone architectures. These transformations often involve the initial formation of a reactive intermediate, which then undergoes further cyclization events.
Radical cyclizations represent a powerful tool for the construction of polycyclic frameworks. semanticscholar.orgnih.govrsc.org In the context of this compound, the generation of a radical at the carbon bearing the bromine atom, followed by intramolecular addition to the aromatic ring of the isoindolinone, could initiate a cascade leading to polycyclic structures. Such radical processes can be initiated by various methods, including the use of radical initiators or photoredox catalysis. The regioselectivity of the radical addition to the aromatic ring would be a critical factor in determining the final polycyclic scaffold.
Another potential avenue to polycyclic systems involves Lewis acid promotion. nih.gov A Lewis acid could coordinate to the carbonyl oxygen of the isoindolinone, enhancing the nucleophilicity of the aromatic ring and promoting an intramolecular Friedel-Crafts-type alkylation by the bromoethyl group. This would result in the formation of a new carbocyclic ring fused to the isoindolinone core. The success of this approach would depend on the reactivity of the isoindolinone system and the ability to avoid intermolecular side reactions.
While specific examples detailing these ring-closing reactions for this compound are scarce in the surveyed literature, the principles of intramolecular radical and Lewis acid-catalyzed cyclizations are well-established in organic synthesis and provide a conceptual framework for exploring the potential of this compound in the synthesis of complex polycyclic isoindolinone derivatives.
Table 2: Proposed Strategies for Polycyclic Isoindolinone Synthesis
| Strategy | Proposed Intermediate/Pathway | Potential Polycyclic System |
| Radical Cyclization | Generation of a primary radical at the bromoethyl group followed by intramolecular addition to the aromatic ring. | Fused carbocyclic ring on the isoindolinone core. |
| Lewis Acid-Promoted Cyclization | Activation of the isoindolinone system by a Lewis acid, followed by intramolecular Friedel-Crafts alkylation. | Bridged or spirocyclic isoindolinone derivatives. |
Further experimental investigation is necessary to fully elucidate the reactivity of the this compound moiety and to realize its potential as a precursor to novel and complex heterocyclic structures.
Derivatization and Functionalization Strategies Based on the 2 2 Bromo Ethyl Isoindolin 1 One Scaffold
Diversification via Bromoethyl-Mediated Coupling Reactions
The presence of a primary alkyl bromide in the 2-[2-(bromo)ethyl]isoindolin-1-one structure provides a reactive handle for a variety of coupling reactions. This allows for the introduction of a wide range of substituents, extending the molecular complexity and enabling the synthesis of diverse compound libraries.
Cross-Coupling Reactions Utilizing the Bromine Atom
The bromine atom on the ethyl side chain is susceptible to nucleophilic substitution and various cross-coupling reactions. While specific examples utilizing this compound are not extensively documented, the principles of such reactions are well-established for alkyl halides. For instance, secondary alkyl halides undergo S\textsubscriptN2 reactions with good nucleophiles in polar aprotic solvents and E2 elimination with strong bases. libretexts.org Benzylic halides can undergo S\textsubscriptN1 and E1 reactions under protic conditions. libretexts.org
Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. Although literature on the direct use of this compound in this context is scarce, related compounds such as 1,1-dibromoethylenes have been shown to participate in highly selective cross-coupling reactions with alkynylaluminums, catalyzed by palladium complexes like Pd(OAc)₂–DPPE and Pd₂(dba)₃–TFP. rsc.orgnih.gov These reactions can yield aryl-substituted conjugated enediynes and unsymmetrical 1,3-diynes, demonstrating the potential for forming new C-C bonds from a bromo-substituted starting material. rsc.orgnih.gov The choice of catalyst and ligands is crucial in directing the reaction towards the desired product. rsc.org
The following table summarizes potential cross-coupling reactions based on established methods for other bromo-compounds.
| Reaction Type | Potential Coupling Partner | Catalyst/Reagents | Potential Product |
| Suzuki Coupling | Organoboron Reagents | Palladium Catalyst, Base | Alkylated/Arylated Isoindolinone |
| Sonogashira Coupling | Terminal Alkynes | Palladium/Copper Catalysts, Base | Alkynylated Isoindolinone |
| Heck Coupling | Alkenes | Palladium Catalyst, Base | Alkenylated Isoindolinone |
| Buchwald-Hartwig Amination | Amines | Palladium Catalyst, Base | Aminated Isoindolinone |
| Nucleophilic Substitution | Azides, Cyanides, Thiols | Various | Functionalized Isoindolinone |
Applications in Polymer Chemistry
Introduction of Diverse Chemical Functionalities onto the Isoindolinone Core
The isoindolinone ring system itself offers several positions for the introduction of new functional groups, which can significantly alter the molecule's properties.
Substitution at Various Positions of the Benzo Ring (e.g., Halogenation, Nitration, Alkylation)
The benzene (B151609) ring of the isoindolinone core can undergo electrophilic aromatic substitution reactions. The directing effects of the carbonyl and amide groups will influence the position of substitution. For instance, iridium(I)-catalyzed C–H alkylation of N-arylisoindolinones has been reported, where the amide carbonyl group directs the ortho C–H activation of the N-aryl ring. nih.gov While this example involves the N-aryl substituent, similar principles of directed C-H activation could potentially be applied to the benzo ring of the isoindolinone itself.
Common electrophilic substitution reactions that could be explored include:
Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group.
Halogenation: Using a halogen (e.g., Br₂) with a Lewis acid catalyst to introduce a halogen atom.
Friedel-Crafts Alkylation/Acylation: Using an alkyl/acyl halide with a Lewis acid catalyst to introduce an alkyl or acyl group.
The specific conditions for these reactions would need to be optimized to achieve the desired regioselectivity and avoid side reactions.
Functionalization at C3 of the Isoindolinone Ring
The C3 position of the isoindolinone ring is a key site for introducing structural diversity. A variety of methods have been developed for the synthesis of 3-substituted isoindolinones. organic-chemistry.org One notable reaction involves the treatment of N-(2-bromoethyl)phthalimide with a Grignard reagent, such as phenyl magnesium bromide, to yield a 2-(2-bromo-ethyl)-3-hydroxy-3-phenyl-isoindolin-1-one. chemicalbook.com This demonstrates a pathway to introduce both a hydroxyl group and a new carbon-carbon bond at the C3 position, starting from a related phthalimide (B116566) derivative.
| Starting Material | Reagent | Product |
| N-(2-Bromoethyl)phthalimide | Phenyl magnesium bromide | 2-(2-bromo-ethyl)-3-hydroxy-3-phenyl-isoindolin-1-one chemicalbook.com |
Further modifications of the C3 position can be achieved through various catalytic methods. For instance, copper-catalyzed intramolecular cyclization of 2-iodobenzamides bearing a 2-oxoethyl group on the nitrogen has been used to synthesize 3-acyl isoindolin-1-ones and 3-hydroxy-3-acylisoindolin-1-ones. organic-chemistry.org
Synthesis of Chiral Isoindolinone Derivatives
The development of asymmetric syntheses to produce enantiomerically pure isoindolinones is of significant interest due to their potential as chiral ligands and bioactive molecules. While specific methods starting from this compound are not detailed in the literature, general strategies for the asymmetric synthesis of isoindolinones can be considered.
One approach involves the asymmetric alkylation of N-acylisoindolin-1-ones. For example, a chiral α-bromoimide derived from an N-acylisoindolin-1-one has been used as a key intermediate. researchgate.net This intermediate undergoes Lewis acid-catalyzed alkylation with silyl (B83357) enol ethers, presumably through a N,N-diacyliminium ion intermediate, to yield 1-substituted isoindolines. researchgate.net Another strategy involves the iridium(I)-catalyzed branched-selective C–H alkylation of N-arylisoindolinones using a chiral ligand, which has been shown to achieve moderate to good enantiomeric ratios. nih.gov
These examples highlight the potential for developing chiral syntheses based on the this compound scaffold, likely through the introduction of a chiral auxiliary or the use of a chiral catalyst in one of the functionalization steps.
Enantiomeric Enrichment and Stereochemical Control
Achieving high levels of enantiomeric purity is a crucial step in the development of chiral drugs and research probes. For derivatives of the this compound scaffold, several strategies can be employed for enantiomeric enrichment and to exert precise stereochemical control during synthesis. These methods primarily focus on the introduction of chirality at the C3 position of the isoindolinone ring.
One of the most effective approaches involves the use of chiral auxiliaries attached to the nitrogen atom of the isoindolinone ring. These auxiliaries guide the stereochemical outcome of subsequent reactions, such as alkylations at the C3 position. For instance, the use of N-tert-butylsulfinyl-isoindolinones has proven to be a versatile method for the asymmetric synthesis of 3-substituted isoindolinones. nih.govacs.org In this strategy, a chiral sulfinyl group is attached to the isoindolinone nitrogen. Deprotonation with a strong base like lithium diisopropylamide (LDA) generates a chiral carbanion, which then reacts with an electrophile (e.g., an alkyl halide) in a highly diastereoselective manner. acs.org The chiral auxiliary can be subsequently removed under acidic conditions to yield the enantiomerically enriched 3-substituted isoindolinone. acs.org
Another widely used chiral auxiliary is (+)- or (−)-trans-2-(α-cumyl)cyclohexanol (TCC). researchgate.net This auxiliary directs the stereoselective alkylation of the isoindolinone core, leading to products with high diastereoselectivity. researchgate.net While effective, the synthesis of TCC-appended isoindolinones can be challenging, and the auxiliary itself can be expensive. acs.org
Chiral phase-transfer catalysis represents another powerful tool for establishing stereochemical control. nih.govresearchgate.net In this approach, a chiral catalyst, often a quaternary ammonium (B1175870) salt derived from a cinchona alkaloid, facilitates the transfer of a reactant between an aqueous and an organic phase, creating a chiral environment for the reaction. researchgate.net This method has been successfully applied to the enantioselective synthesis of 3-substituted isoindolinones through intramolecular aza-Michael reactions. researchgate.net
Kinetic resolution is a further strategy that can be employed to separate enantiomers. nih.gov This technique involves the differential reaction of the enantiomers in a racemic mixture with a chiral reagent or catalyst, leading to the enrichment of the less reactive enantiomer and the formation of a new chiral product from the more reactive enantiomer. nih.gov
The table below summarizes some of the key strategies for enantiomeric enrichment of isoindolinone derivatives, which are applicable to the this compound scaffold.
| Strategy | Chiral Reagent/Auxiliary | Key Features | Diastereomeric/Enantiomeric Excess |
| Chiral Auxiliary | (S)-2-(tert-butylsulfinyl)-isoindolin-1-one | Versatile, high yields, good diastereoselectivity in alkylations. | Up to 95:5 dr |
| Chiral Auxiliary | (+)- or (−)-trans-2-(α-cumyl)cyclohexanol (TCC) | Effective for diastereoselective alkylations. | Good diastereoselectivity |
| Chiral Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salts | Enantioselective intramolecular reactions. | Up to 99% ee |
| Kinetic Resolution | n-Butyllithium/(-)-Sparteine | Separation of racemic mixtures through selective reaction of one enantiomer. | High enantiomer ratios |
Preparation of Specific Stereoisomers for Research Applications
The ability to synthesize specific stereoisomers of this compound derivatives is paramount for investigating their structure-activity relationships (SAR) and for use as specific probes in biological systems. The methods described for enantiomeric enrichment are directly applicable to the preparation of single enantiomers or diastereomers.
For example, the asymmetric synthesis of 3-substituted isoindolinones using a chiral N-tert-butylsulfinyl auxiliary allows for the predictable synthesis of a specific enantiomer. nih.govacs.org By choosing either the (R)- or (S)-sulfinamide, one can direct the synthesis towards the desired stereoisomer of the final product. Following the diastereoselective alkylation, the chiral auxiliary is cleaved to afford the enantiopure 3-substituted isoindolinone. acs.org This approach provides a reliable route to gram-scale quantities of the desired stereoisomer, which is essential for further research and development. acs.org
The utility of these stereochemically pure isoindolinone derivatives is significant. For instance, pharmacologically active isoindolinones often possess a substituent at the C3 position, and their biological activity is frequently stereospecific. acs.org The development of anxiolytic compounds like pazinaclone (B1678564) and dopamine (B1211576) D4 inhibitors such as (R)-PD172938 underscores the importance of accessing single enantiomers of isoindolinone derivatives. acs.orggoogle.com
Furthermore, the preparation of specific stereoisomers is crucial for the synthesis of more complex molecules. Enantiomerically pure 3-substituted isoindolinones can serve as key intermediates in the total synthesis of natural products or in the construction of novel molecular architectures for materials science. chim.it For instance, the reduction of a chiral 3-substituted isoindolinone can yield the corresponding 1-substituted 2,3-dihydroisoindole, another important pharmacophore. acs.org
The following table outlines the preparation of specific isoindolinone stereoisomers using different synthetic approaches, highlighting the stereochemical outcomes that can be achieved.
| Starting Material/Method | Reagents | Product Type | Stereochemical Outcome |
| Asymmetric Alkylation | (S)-2-(tert-butylsulfinyl)-isoindolin-1-one, LDA, Alkyl Halide | Chiral 3-alkyl-isoindolin-1-one | High diastereoselectivity (e.g., 95:5 dr), leading to a specific enantiomer after auxiliary removal. |
| Addition-Cyclization | Imine with Grignard reagent, 2,2'-dipyridyl | Chiral 1-substituted isoquinolone and 3-substituted isoindolin-1-one (B1195906) | Excellent diastereoselectivities (dr > 99:1). nih.gov |
| Electrophilic Cyclization | o-(1-Alkynyl)benzamides, ICl, I2, or NBS | Substituted isoindolin-1-ones | Regio- and stereoselective synthesis. nih.gov |
Mechanistic Investigations and Computational Studies on 2 2 Bromo Ethyl Isoindolin 1 One Reactivity
Elucidation of Reaction Mechanisms in Synthesis and Transformation
Understanding the precise sequence of bond-forming and bond-breaking events is crucial for optimizing existing synthetic routes and designing new ones. Studies have focused on the cascade reactions used to form the isoindolinone core and the characteristic nucleophilic substitution reactions of the bromoethyl side chain.
Cascade reactions offer an efficient method for synthesizing complex molecules like isoindolin-1-ones from simple precursors in a single pot. nih.govnih.gov These reactions, often promoted by a simple base such as potassium carbonate, combine multiple elementary steps, avoiding the need for isolating intermediates. nih.gov
A typical cascade for forming a substituted isoindolin-1-one (B1195906) begins with a base-promoted reaction between an ortho-carbonyl-substituted benzonitrile (B105546) and a suitable pronucleophile. nih.govnih.gov The mechanistic sequence can be described as follows:
Initial Addition: The reaction is initiated by an aldol-type addition of the deprotonated pronucleophile to the carbonyl group of the benzonitrile derivative.
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where a nucleophilic group attacks the nitrile carbon.
Tautomerization/Rearrangement: Subsequent tautomerization and rearrangement steps lead to the formation of the stable isoindolin-1-one ring system.
Elimination/Alkylation: In some sequences, further steps like β-elimination can occur, and the N-H bond of the isoindolinone can be subsequently alkylated, for instance, by a bromoethyl group, in a one-pot procedure. nih.gov
Mechanistic insights into such complex cascades can be obtained using advanced analytical techniques. For example, online Electrospray Ionization Mass Spectrometry (ESI-MS) has been effectively used to intercept and characterize putative intermediates in other cascade reactions leading to related heterocyclic systems. rsc.org
The 2-[2-(bromo)ethyl] side chain of the title compound is a primary alkyl halide, making it susceptible to nucleophilic substitution reactions. These reactions are fundamental to its utility as a synthetic intermediate. Based on the structure, these transformations are expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. chemist.sgcognitoedu.org
The SN2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. cognitoedu.orgvanderbilt.edu
Key Features of the SN2 Mechanism for 2-[2-(Bromo)ethyl]isoindolin-1-one:
Kinetics: The reaction rate is dependent on the concentrations of both the isoindolinone substrate and the incoming nucleophile (a second-order reaction). vanderbilt.edulibretexts.org
Transition State: The reaction proceeds through a high-energy transition state where the nucleophile and the leaving group are both partially bonded to the same carbon atom. chemist.sg
Stereochemistry: The nucleophile attacks from the side opposite to the leaving group ("backside attack"), resulting in an inversion of stereochemistry at the reaction center. vanderbilt.edu
This reactivity is exemplified in the classic Gabriel Synthesis, where potassium phthalimide (B116566) serves as a nucleophile to displace a halide from an alkyl halide, a process analogous to reactions involving this compound. nih.govresearchgate.net
Table 1: Comparison of SN1 and SN2 Nucleophilic Substitution Mechanisms
| Feature | SN2 Mechanism (Relevant for Primary Halides) | SN1 Mechanism (Relevant for Tertiary Halides) |
|---|---|---|
| Molecularity | Bimolecular (2 species in rate-determining step) vanderbilt.edu | Unimolecular (1 species in rate-determining step) vanderbilt.edu |
| Kinetics | Rate = k[Substrate][Nucleophile] libretexts.org | Rate = k[Substrate] chemist.sg |
| Mechanism | Single, concerted step cognitoedu.org | Two-step process via carbocation intermediate cognitoedu.org |
| Substrate Structure | Prefers primary > secondary >> tertiary halides vanderbilt.edu | Prefers tertiary > secondary >> primary halides chemist.sg |
| Stereochemistry | Inversion of configuration vanderbilt.edu | Racemization |
Stereochemical Control Mechanisms
Controlling the three-dimensional arrangement of atoms during a reaction is a central goal of modern organic synthesis. For reactions involving the isoindolinone scaffold, understanding the origins of diastereoselectivity and enantioselectivity is key to producing specific stereoisomers.
In reactions that form multiple stereocenters, such as the synthesis of fused heterocyclic systems derived from isoindolinones, controlling the relative stereochemistry (diastereoselectivity) is crucial. chemrxiv.orgnih.gov Studies on related systems have shown that high levels of diastereoselectivity can be achieved. chemrxiv.orgrsc.org The stereochemical outcome often points towards a stepwise reaction mechanism proceeding through an open-chain transition state, where steric and electronic factors guide the approach of the reactants to favor the formation of one diastereomer over others. chemrxiv.org
Enantioselectivity, the preference for forming one enantiomer over its mirror image, is typically achieved using chiral catalysts or auxiliaries. youtube.com In related photochemical reactions, for instance, the enantioselectivity of a [2+2] cycloaddition was found to be dependent on hydrogen bonding between the substrate and a chiral catalyst. nih.gov This non-covalent interaction orients the substrate within the catalyst's chiral environment, leading to a favored direction of attack by the other reactant. A loss of this interaction, for example due to steric hindrance, can lead to a decrease in the observed enantioselectivity. nih.gov
Theoretical and Computational Chemistry Applications
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms and predicting chemical reactivity.
DFT calculations have been successfully applied to understand the mechanisms and observed selectivity in reactions that form the isoindolin-1-one core. nih.govnih.gov By modeling the potential energy surface of a reaction, researchers can calculate the relative energies of intermediates and transition states for different possible pathways.
For example, in base-promoted cascade reactions leading to substituted isoindolinones, DFT studies have been used to elucidate why a particular geometric isomer, such as the (Z)-alkene, is formed preferentially. nih.gov These calculations can rationalize experimental observations by demonstrating that the transition state leading to the observed product is lower in energy than the transition state for the alternative pathway. Furthermore, DFT is used to analyze and compare the geometric structures of molecules in their crystalline state with their theoretically optimized structures, providing validation for the computational methods used. nih.gov
Molecular Modeling and Simulation of Compound Interactions
While specific molecular modeling and simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles of computational chemistry provide a robust framework for investigating its interactions and reactivity. Such studies are crucial for understanding the compound's behavior at a molecular level, predicting its reaction pathways, and guiding the synthesis of new derivatives. By applying established computational methods, researchers can gain insights into the electronic structure, potential energy surfaces, and dynamic behavior of this molecule.
Molecular modeling of this compound would typically commence with geometry optimization to determine the most stable three-dimensional conformation. Techniques such as Density Functional Theory (DFT) are well-suited for this purpose, providing a balance between accuracy and computational cost. DFT calculations can elucidate key electronic properties, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map. These properties are fundamental to understanding the molecule's reactivity, particularly the electrophilic and nucleophilic sites. For instance, the carbon atom bonded to the bromine is expected to be a primary electrophilic center, a hypothesis that can be quantified through computational analysis.
Computational studies on similar alkyl halides have successfully used DFT-based local reactivity descriptors, such as condensed Fukui function indices and local softness, to predict the sites of nucleophilic attack. acs.orgresearchgate.net In the context of this compound, these descriptors could be calculated to assess the reactivity of the carbon atom in the C-Br bond. acs.org Simulating the elongation of the C-Br bond can mimic the progress of a nucleophilic substitution reaction, providing insights into the transition state and the reaction barrier. acs.org
Molecular dynamics (MD) simulations offer a powerful tool for exploring the conformational landscape and intermolecular interactions of this compound in a simulated environment, such as in a solvent or near a biological macromolecule. nih.govyoutube.com By solving Newton's equations of motion for the atoms in the system, MD simulations can track the molecule's trajectory over time, revealing its dynamic behavior and preferred interaction modes. youtube.com For example, simulations could model the interaction of the isoindolinone core and the bromoethyl side chain with water molecules or other solvents, providing information on solvation energies and the stability of different conformers.
Furthermore, computational methods can be employed to study the supramolecular arrangement and intermolecular interactions in the solid state. Hirshfeld surface analysis, for instance, has been used to characterize C-H⋯O and Br⋯Br interactions in other bromo-substituted organic molecules, which could be relevant for understanding the crystal packing of this compound. scielo.br
The following table represents hypothetical data that could be generated from a DFT study on this compound, illustrating the types of parameters that are typically investigated in such computational analyses.
| Computational Parameter | Hypothetical Value | Significance |
| Optimized C-Br Bond Length (Å) | 1.98 | Provides the ground-state geometry of the bromoethyl group. |
| Mulliken Charge on C (alpha to Br) | +0.15 | Indicates the electrophilic nature of this carbon atom, suggesting susceptibility to nucleophilic attack. |
| Mulliken Charge on Br | -0.25 | Shows the polarization of the C-Br bond. |
| HOMO Energy (eV) | -6.8 | Relates to the molecule's ability to donate electrons. |
| LUMO Energy (eV) | -1.2 | Relates to the molecule's ability to accept electrons; the HOMO-LUMO gap indicates chemical reactivity. |
| Activation Energy for S | 22.5 | Predicts the energy barrier for a bimolecular nucleophilic substitution at the carbon attached to the bromine. viu.caresearchgate.net |
These computational approaches, while not yet reported specifically for this compound, represent a viable and informative avenue for future research into its chemical properties and reactivity. The insights gained from such studies would be invaluable for its potential applications in organic synthesis and medicinal chemistry.
Synthetic Utility and Applications in Complex Organic Molecule Construction
2-[2-(Bromo)ethyl]isoindolin-1-one as a Key Building Block in Multistep Synthesis
In the realm of multistep organic synthesis, the strategic value of a building block is determined by its structural components and their inherent reactivity. This compound is a prime example of a bifunctional synthetic intermediate, where two key regions of the molecule can be engaged in distinct chemical transformations.
The core of the molecule is the isoindolinone heterocycle, a stable and often planar system that can serve as a rigid anchor in a target molecule. The second crucial feature is the N-bromoethyl group. The terminal bromine atom is an excellent leaving group in nucleophilic substitution reactions, making the ethyl chain a potent electrophilic handle. This allows for the covalent attachment of the entire "isoindolinone-ethyl" moiety to a wide range of nucleophilic substrates.
The utility of this building block in a multistep synthesis can be seen in its capacity to introduce the isoindolinone scaffold into a larger molecule. A synthetic chemist can first perform a substitution reaction using the bromoethyl group and then, in subsequent steps, modify the aromatic ring of the isoindolinone core (e.g., via electrophilic aromatic substitution) or perform reactions on the lactam carbonyl group. This modular approach is a cornerstone of modern synthetic strategy.
Table 1: Key Reactive Sites of this compound and Their Potential Transformations
| Reactive Site | Type of Reactivity | Potential Reactions |
|---|---|---|
| Bromoethyl Side Chain | Electrophilic | Nucleophilic Substitution (with amines, alcohols, thiols, carbanions) |
| Aromatic Ring | Nucleophilic (activated) | Electrophilic Aromatic Substitution (nitration, halogenation, Friedel-Crafts) |
Scaffold for the Assembly of Diverse Heterocyclic Systems
The inherent structure of This compound makes it an ideal starting point for the synthesis of more complex heterocyclic frameworks. Its utility extends beyond simple appendage to its role as a foundational scaffold upon which new rings can be constructed.
The primary and most direct application of This compound is its use as an alkylating agent to generate a vast array of N-substituted isoindolinone derivatives. The bromoethyl group readily reacts with a multitude of nucleophiles under standard conditions (e.g., in the presence of a non-nucleophilic base) to form new carbon-heteroatom or carbon-carbon bonds.
This reaction allows for the straightforward incorporation of the isoindolinone motif into peptides, carbohydrate structures, or other pharmacophores. For instance, reaction with a primary amine yields a secondary amine linker, which can be a key structural element in many biologically active compounds. Similarly, reaction with a phenol (B47542) or thiol introduces a flexible ether or thioether linkage. The possibilities for creating advanced derivatives are extensive, limited only by the choice of the nucleophilic partner.
Table 2: Examples of Advanced Isoindolinone Derivatives from Nucleophilic Substitution
| Nucleophile Class | Example Nucleophile | Resulting Derivative Structure |
|---|---|---|
| Primary Amine | Aniline (B41778) | 2-[2-(Phenylamino)ethyl]isoindolin-1-one |
| Secondary Amine | Piperidine | 2-[2-(Piperidin-1-yl)ethyl]isoindolin-1-one |
| Phenol | 4-Methoxyphenol | 2-[2-(4-Methoxyphenoxy)ethyl]isoindolin-1-one |
| Thiol | Thiophenol | 2-[2-(Phenylthio)ethyl]isoindolin-1-one |
The true synthetic power of this building block is realized when it is used to construct polycyclic systems where the isoindolinone core is fused or bridged with new ring structures. This is typically achieved through a two-stage process: first, the bromoethyl group is used to install a side chain containing a reactive functional group; second, an intramolecular cyclization reaction is triggered to form the new ring.
For example, the initial substitution product with an aniline derivative can be further elaborated to contain a group that can undergo an intramolecular cyclization, such as a Pictet-Spengler or Bischler-Napieralski reaction, leading to complex fused heterocyclic systems. Research has shown that other substituted isoindolinones can serve as precursors to cinnolines and 1,2,4-benzotriazines through intramolecular cyclization pathways. nih.gov By analogy, derivatives prepared from This compound could be designed to undergo similar transformations, providing access to novel tetracyclic or pentacyclic frameworks. Strategies involving copper-catalyzed reactions have also been employed to convert isoindolinone derivatives into spiro-fused systems. nist.gov
Strategies for Compound Library Generation
In modern drug discovery, generating large collections of structurally diverse molecules for high-throughput screening is paramount. This compound is an outstanding substrate for such library generation efforts, particularly through a strategy known as Diversity-Oriented Synthesis (DOS).
Diversity-Oriented Synthesis (DOS) aims to create collections of structurally complex and diverse small molecules in a highly efficient manner, often from a common starting material. nih.govbrandon-russell.com The strategy relies on branching reaction pathways to explore different regions of chemical space. The bromoethyl group of This compound is an ideal functional handle for DOS because its reliable reactivity allows for a "build/couple" approach.
A library of diverse nucleophiles (e.g., amines, phenols, thiols from a commercial or in-house collection) can be reacted in parallel with This compound . This single, high-yielding synthetic step can rapidly generate a large library of compounds, all sharing the common isoindolinone pharmacophore but differing in the appended R-group. This approach introduces diversity in appendages and physicochemical properties (e.g., lipophilicity, hydrogen bonding capacity, charge). Such rapid generation of functionalized molecules is a powerful tool for exploring structure-activity relationships and identifying new biologically active agents. nih.gov
Table 3: Illustrative Scheme for Diversity-Oriented Synthesis
| Common Scaffold | Library of Nucleophiles (R-Nu) | Resulting Compound Library |
|---|---|---|
| This compound | R¹-NH₂ | 2-[2-(R¹-amino)ethyl]isoindolin-1-one |
| R²-OH | 2-[2-(R²-oxy)ethyl]isoindolin-1-one | |
| R³-SH | 2-[2-(R³-thio)ethyl]isoindolin-1-one |
Advanced Applications in Organic and Medicinal Chemistry Research Excluding Clinical Data
Intermediate in Bioactive Molecule Synthesis
The utility of 2-[2-(Bromo)ethyl]isoindolin-1-one is most pronounced in its role as a versatile scaffold for constructing novel therapeutic agents. The bromine atom provides a reactive site for nucleophilic substitution, allowing for the attachment of various functional groups and the extension of the molecule to interact with specific biological targets. This reactivity is fundamental to its application in developing compounds for a range of research areas.
Precursor for Dopamine (B1211576) Receptor Modulators (e.g., D2 receptor)
The modulation of dopamine receptors, particularly the D2 subtype, is a cornerstone of treatment for several neurological and psychiatric disorders. The development of selective ligands for these receptors is a major focus of medicinal chemistry. The isoindolinone scaffold is a recognized pharmacophore for dopamine receptor ligands. Research has shown that derivatives of similar heterocyclic structures, such as indolin-2-ones, can be synthesized from bromoalkylated precursors to yield potent and selective ligands for dopamine receptors. For instance, the synthesis of 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-one, a compound with high affinity for the D4 receptor (Ki = 0.5 nM), originates from a bromobutyl-substituted indolinone. nih.gov This synthetic strategy highlights how the bromoethyl group on the isoindolinone ring can be used to introduce piperazine-containing side chains, which are common moieties in dopamine receptor ligands. nih.gov The goal of such research is to develop novel chemical entities that can selectively target dopamine receptor subtypes like D1, D2, and D5 to treat conditions such as Parkinson's disease and schizophrenia. nih.gov
Role in Neurodegenerative Disease Research (e.g., Alzheimer's, Parkinson's)
The isoindolinone core is a key structural motif in the design of agents aimed at combating neurodegenerative diseases like Alzheimer's and Parkinson's. The complex nature of these diseases necessitates multi-target approaches, and this compound provides a platform to build such molecules. In Alzheimer's research, there is a significant effort to develop multifunctional compounds that can, for example, inhibit cholinesterases and β-secretase (BACE-1), as well as prevent the aggregation of amyloid-β (Aβ) peptides. researchgate.net
A study focused on creating such multi-target-directed ligands utilized a structurally related precursor, 2-(2-bromoethyl)isoindoline-1,3-dione, to synthesize a series of derivatives. researchgate.netresearchgate.net These compounds were designed to interact with multiple pathological pathways in Alzheimer's disease. researchgate.net The research demonstrated that modifying the core structure can lead to compounds with balanced potency against these key disease targets. researchgate.net This underscores the value of the isoindolinone scaffold, accessible via intermediates like this compound, in generating novel therapeutic candidates for complex neurodegenerative disorders. The ultimate aim is to create disease-modifying treatments that can slow or halt the progression of these devastating conditions. nih.govnih.gov
Antipsychotic Agent Development
The development of antipsychotic drugs is intrinsically linked to the modulation of dopamine receptors, especially the D2 receptor. nih.gov Most approved antipsychotic medications act as antagonists or partial agonists at this receptor. dntb.gov.ua Therefore, the role of this compound as a precursor for dopamine receptor modulators directly extends to its application in antipsychotic agent research.
The search for new antipsychotics aims to improve efficacy and reduce the side effects associated with current treatments. This involves creating ligands with higher selectivity for specific dopamine receptor subtypes (D2, D3, D4) or with unique pharmacological profiles, such as allosteric modulation. nih.gov The synthesis of novel isoquinoline (B145761) and benzazepine derivatives has been a fruitful area of research, yielding compounds with high affinity for D1 and D5 receptors. nih.gov By providing a reliable synthetic route to introduce diverse side chains, this compound can facilitate the creation of libraries of novel isoindolinone-based compounds for screening as potential next-generation antipsychotic agents.
Antiviral Research
The isoindolin-1-one (B1195906) scaffold has been identified as a promising chemotype for the development of antiviral agents. In the fight against Enterovirus 71 (EV-A71), the primary cause of hand, foot, and mouth disease, researchers have designed and synthesized a series of 2-aryl-isoindolin-1-one compounds. nih.govnih.gov These studies identified compounds with potent, broad-spectrum antiviral activity against multiple clinical isolates of the virus. nih.govnih.gov
The mechanism of action for the most potent compounds was found to be the inhibition of viral entry into host cells. nih.govnih.gov The structure-activity relationship (SAR) studies revealed that the 2-substituted phenyl-isoindolin-1-one structure is a critical pharmacophore for this antiviral activity. nih.gov The synthesis of such derivatives can be envisioned starting from this compound, where the bromoethyl group is replaced by various aryl groups through coupling reactions to explore and optimize the antiviral efficacy. This line of research demonstrates the potential of the isoindolinone core in addressing unmet needs in the treatment of viral diseases. nih.govnih.gov
| Compound Series | Target Virus | Mechanism of Action | Potency (EC₅₀) |
| 2-Aryl-isoindolin-1-ones | Enterovirus 71 (EV-A71) | Inhibition of virus entry | 1.23 - 1.76 µM |
Table 1: Antiviral Activity of Isoindolin-1-one Derivatives. Data sourced from research on anti-EV-A71 compounds. nih.gov
MDM2-p53 Antagonists Research
Inhibiting the interaction between the MDM2 protein and the p53 tumor suppressor is a key strategy in modern cancer therapy. mdpi.com When not inhibited by MDM2, p53 can induce apoptosis (programmed cell death) in cancer cells. The isoindolinone scaffold has emerged as a privileged structure for designing small-molecule inhibitors of this protein-protein interaction. beilstein-journals.orgnih.gov
Several potent inhibitors based on isoindolinone and related spirooxindole cores have been developed. beilstein-journals.orgnih.gov These compounds are designed to fit into the p53-binding pocket on the MDM2 protein, thereby preventing MDM2 from binding to and degrading p53. This restores the tumor-suppressing function of p53. nih.gov The synthesis of these complex inhibitors often involves building upon a core heterocyclic structure. The this compound intermediate provides a logical starting point for adding the necessary substituents to create potent and selective MDM2-p53 antagonists. google.comgoogle.com
| Inhibitor Scaffold | Target Interaction | Therapeutic Goal |
| Isoquinolin-1-one | MDM2-p53 | Reactivation of p53 tumor suppressor |
| Spiro[isoindole-1,5'-isoxazolidin]-3(2H)-one | MDM2-p53 | Induction of apoptosis in cancer cells |
Table 2: Isoindolinone-based Scaffolds in MDM2-p53 Inhibition Research. beilstein-journals.orgnih.gov
Aldosterone Synthase (CYP11B2) Inhibitors Research
Aldosterone synthase (CYP11B2) is a critical enzyme in the production of aldosterone, a hormone that regulates blood pressure. beilstein-journals.org Inhibitors of CYP11B2 are being investigated as a new class of drugs for treating hypertension and other cardiovascular diseases. nih.gov The major challenge in this area is designing inhibitors that are highly selective for CYP11B2 over the closely related enzyme CYP11B1 (steroid-11β-hydroxylase), which is essential for cortisol production. beilstein-journals.org Lack of selectivity can lead to significant side effects. beilstein-journals.org
Several small-molecule inhibitors of CYP11B2 have shown promise in preclinical and clinical studies, with some demonstrating high selectivity. google.comnih.gov While direct synthesis from this compound is not explicitly detailed in the provided search results, the structures of some advanced inhibitors feature heterocyclic cores that are synthetically accessible from versatile intermediates. The development of novel, selective CYP11B2 inhibitors is an active area of research where scaffolds derived from intermediates like this compound could be explored to generate new chemical entities with improved properties. google.com
Akt Inhibitors Research
The serine/threonine kinase Akt, also known as protein kinase B (PKB), is a critical component of cellular signaling pathways that govern cell survival, proliferation, and growth. google.com Dysregulation of the Akt pathway is a common feature in many human cancers, making it a prime target for the development of new anticancer therapies. google.comnih.gov The goal of Akt inhibitor research is to discover small molecules that can effectively block the activity of this kinase, thereby inducing apoptosis (programmed cell death) in cancer cells and inhibiting tumor growth. nih.gov
Within this area of research, derivatives of isoindolinone have been identified as a promising class of Akt inhibitors. google.com The compound this compound is a valuable precursor in the synthesis of these potential therapeutic agents. The presence of the bromoethyl side chain provides a reactive site for chemists to introduce diverse chemical functionalities. Specifically, the bromine atom can be readily displaced by various nucleophiles, particularly amines, to generate a library of new isoindolinone derivatives. This synthetic flexibility is crucial for structure-activity relationship (SAR) studies, where researchers systematically modify a lead compound to optimize its potency and selectivity for the Akt kinase.
For example, complex side chains containing different amine groups can be attached to the isoindolinone scaffold via the ethyl linker. google.com These modifications are designed to enhance binding affinity to the target protein, as demonstrated in various kinase inhibitor development programs. drugbank.comresearchgate.net The research aims to create molecules that fit precisely into the ATP-binding pocket or allosteric sites of the Akt enzyme, leading to potent inhibition. drugbank.comresearchgate.net While this compound is not itself an active inhibitor, its role as a key synthetic intermediate is pivotal for the exploration of new chemical space in the quest for effective Akt-targeting cancer drugs. google.com
| Inhibitor Scaffold | Starting Intermediate | Key Synthetic Step | Significance in Akt Inhibition |
| Substituted Isoindolinone | This compound | Nucleophilic substitution with various amines | The isoindolinone core acts as a scaffold, while the side chain introduced via the bromoethyl group interacts with key residues in the Akt kinase binding site, enhancing potency and selectivity. google.com |
| Pyrrolopyrimidine | N/A | Multi-step synthesis | A different heterocyclic core that also targets the Akt kinase, demonstrating the diversity of scaffolds in inhibitor design. drugbank.com |
| 2-Oxindole Derivatives | Substituted 2-oxindoles | Knoevenagel condensation | Isomers of isoindolinones, oxindoles are also explored as kinase inhibitor scaffolds, targeting pathways like PDK1/Akt. nih.govnih.gov |
Probe Molecule Development for Mechanistic Biological Studies
Understanding complex biological processes at the molecular level requires sophisticated tools. Molecular probes are essential in this endeavor, as they are designed to detect, visualize, and quantify specific biomolecules (like proteins, enzymes, or nucleic acids) within the intricate environment of a living cell. mdpi.com A typical molecular probe consists of two main components: a recognition element that selectively binds to the biological target of interest, and a reporter element (such as a fluorophore or a radioactive isotope) that generates a measurable signal. mdpi.comnih.gov
This compound is an attractive scaffold for the construction of such molecular probes. Its utility stems from the chemically reactive bromoethyl group. This group functions as a versatile "handle" that allows the isoindolinone core to be covalently linked to other functional molecules.
The development process could involve:
Attachment to a Reporter Group: The isoindolinone itself has fluorescent properties. The bromoethyl group can be used to attach it to a biomolecule or a targeting ligand. Alternatively, the bromoethyl group can be used to link the isoindolinone scaffold to a different reporter group, such as a brighter or more photostable fluorophore, to create a custom probe with desired signaling properties.
Linkage to a Recognition Moiety: The bromoethyl group can be reacted with a molecule known to bind to a specific biological target, such as a peptide sequence, a small molecule ligand, or a nucleic acid sequence. This would create a probe that can deliver the isoindolinone reporter to a precise location within a cell or tissue, allowing for targeted imaging or analysis.
Through these strategies, this compound can be incorporated into complex molecular architectures designed to investigate enzyme activity, receptor binding, or the localization of specific biomolecules, thereby helping to unravel fundamental biological mechanisms. nih.gov
| Probe Component | Function | Role of this compound |
| Scaffold | Provides the basic molecular framework. | The isoindolinone ring system serves as a rigid and stable core structure. |
| Reactive Linker | Enables covalent attachment to other components. | The bromoethyl group acts as an electrophilic site for conjugation with nucleophilic groups on other molecules (e.g., amines, thiols). |
| Reporter Element | Generates a detectable signal (e.g., fluorescence). | The isoindolinone core itself possesses inherent fluorescent properties that can be modulated upon binding or reaction. |
| Recognition Element | Binds specifically to the biological target. | A targeting moiety can be attached via the bromoethyl linker to direct the probe to a specific protein or cellular location. |
Applications in Materials Science (e.g., Mechanochromic Luminogens)
Materials science focuses on the design and discovery of new materials with novel properties. One exciting area of research is the development of "smart" materials that respond to external stimuli. Mechanochromic luminogens are a class of such materials that change their light-emitting (luminescent) properties, such as color or intensity, when subjected to mechanical force like stretching, grinding, or pressure. nih.govmdpi.com This behavior is often due to changes in the molecular packing or conformation of chromophores within the material. mdpi.com
The isoindolinone core of this compound is a chromophore with favorable photophysical properties. Its potential application in materials science lies in using it as a building block for mechanochromic materials. The key to this application is again the reactive bromoethyl group, which allows the isoindolinone chromophore to be covalently integrated into a larger polymer structure.
The process would typically involve a polymerization reaction where the bromoethyl group of the isoindolinone monomer reacts to become part of a long polymer chain. In the resulting material, the isoindolinone units are tethered to the polymer backbone. In a relaxed state, these chromophores might arrange themselves in a specific way, for example, forming aggregates (π-π stacks) that exhibit a certain color of luminescence. When mechanical force is applied to the polymer, the chains are stretched and distorted. This can force the isoindolinone chromophores apart, disrupting their aggregation state and altering their electronic environment. mdpi.com This change at the molecular level manifests as a visible change in the material's light emission, providing a direct optical readout of mechanical stress or strain. Such materials have potential applications in damage sensing for structural components, security inks, and pressure-sensitive displays. mdpi.com
| Feature | Relevance to Mechanochromic Materials |
| Luminescent Core | The isoindolinone ring system is a fluorophore, a molecule that can emit light. |
| Reactive Handle | The bromoethyl group allows for covalent incorporation into polymer backbones via polymerization reactions. |
| Stimuli-Responsive Behavior | Mechanical force applied to the resulting polymer can alter the distance and interaction between the tethered isoindolinone units, changing their emission properties (color/intensity). nih.govmdpi.com |
| Potential Application | Creation of smart materials that can visually indicate stress, strain, or damage. |
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of N-substituted isoindolinones often involves multi-step procedures. While effective, there is a growing demand for more efficient, economical, and environmentally benign synthetic methods. Future research will likely focus on developing novel routes that improve yield, reduce waste, and utilize milder reaction conditions.
Key research objectives include:
One-Pot and Multicomponent Reactions: Designing one-pot syntheses, potentially using multicomponent reactions, could significantly streamline the production of 2-[2-(Bromo)ethyl]isoindolin-1-one and its analogs. dntb.gov.ua This approach minimizes intermediate isolation steps, saving time, solvents, and energy.
Transition-Metal-Free Catalysis: Exploring transition-metal-free cyclization reactions is a promising avenue. rsc.org Methods promoted by simple bases like cesium carbonate have been successful for related heterocyclic systems and could be adapted for isoindolinone synthesis, avoiding the cost and toxicity associated with heavy metals. rsc.org
Flow Chemistry: The application of continuous flow chemistry could enable safer, more scalable, and highly controlled synthesis, particularly when handling reactive intermediates.
Table 1: Comparison of Potential Synthetic Strategies
| Strategy | Potential Advantages | Key Research Challenge |
|---|---|---|
| Multicomponent Reactions | High atom economy, reduced step count, convergent synthesis. dntb.gov.ua | Identification of suitable and readily available starting materials. |
| Transition-Metal-Free Cyclization | Lower cost, reduced metal contamination in the final product. rsc.org | Optimization of reaction conditions (base, solvent, temperature) for high yields. |
| Flow Chemistry Synthesis | Enhanced safety, improved scalability, precise control over reaction parameters. | High initial setup cost and engineering requirements for the flow reactor. |
Exploration of New Reactivity Modes and Transformational Chemistry
The primary point of reactivity in this compound is the terminal bromine atom on the ethyl side chain, which is an excellent leaving group in nucleophilic substitution reactions. While its use as an alkylating agent is established, future work should explore more diverse and complex transformations.
Derivatization via Nucleophilic Substitution: The bromoethyl group is highly amenable to reaction with a wide array of nucleophiles (e.g., amines, thiols, azides, carbanions). This allows for the straightforward synthesis of large libraries of derivatives with diverse functional groups, which can be used to tune the molecule's physicochemical and biological properties.
Intramolecular Cyclizations: Following substitution, subsequent intramolecular cyclization reactions could be employed to construct novel polycyclic and heterocyclic systems fused to the isoindolinone core. nih.gov This could lead to the discovery of entirely new chemical scaffolds with unique properties.
Organometallic Coupling Reactions: The carbon-bromine bond could potentially participate in various organometallic cross-coupling reactions, although this is less common for alkyl bromides compared to aryl bromides. Investigating conditions for reactions like Suzuki or Sonogashira coupling could open new avenues for carbon-carbon bond formation.
Table 2: Potential Transformations of the Bromoethyl Group
| Reagent Type | Resulting Functional Group | Potential Application of Product |
|---|---|---|
| Primary/Secondary Amines | Terminal Amine/Ammonium (B1175870) | Introduction of basic centers, linker for bioconjugation. |
| Sodium Azide (NaN₃) | Terminal Azide | Precursor for triazole synthesis via "click chemistry", bioisostere for other groups. |
| Thiols (R-SH) | Thioether | Modulation of lipophilicity, introduction of sulfur-based functionality. |
| Cyanide (NaCN) | Terminal Nitrile | Precursor for carboxylic acids, amines, or tetrazoles. |
Advanced Computational Studies for Rational Design
Computational chemistry is an indispensable tool for accelerating the discovery and optimization of functional molecules. For this compound, computational approaches can guide the synthesis of new derivatives with enhanced properties for specific applications, such as medicinal chemistry. mdpi.comresearchgate.net
Future computational efforts should include:
Structure-Based Drug Design: If a biological target is identified, molecular docking and molecular dynamics (MD) simulations can be used to predict the binding modes and affinities of virtual libraries of isoindolinone derivatives. mdpi.com This rational design approach helps prioritize which compounds to synthesize, saving significant time and resources. researchgate.net
ADMET Prediction: Quantitative Structure-Activity Relationship (QSAR) and other predictive models can be developed to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives, a critical step in developing therapeutic agents.
Conformational Analysis: Understanding the conformational preferences of the isoindolinone core and the ethyl side chain is crucial for designing molecules that can adopt the ideal geometry to interact with a biological target. researchgate.netnih.gov
Integration with High-Throughput Screening and Automated Synthesis
The combination of automated synthesis and high-throughput screening (HTS) offers a powerful platform for rapidly exploring the chemical space around the this compound scaffold. The reactivity of the bromoethyl group makes it an ideal starting point for creating large chemical libraries.
Automated Parallel Synthesis: Robotic systems can be used to perform numerous nucleophilic substitution reactions in parallel, each with a different nucleophile, to quickly generate a large and diverse library of isoindolinone derivatives.
High-Throughput Screening (HTS): These libraries can then be subjected to HTS assays to identify "hits" with desired biological or material properties. nih.gov For example, screening for kinase inhibition, antimicrobial activity, or antioxidant potential could rapidly identify promising lead compounds. nih.govnih.govmdpi.com The development of on-line HTS methods coupled with analytical techniques like HPLC can further accelerate this process. nih.gov
Expansion of Applications in Specialized Chemical Fields
While the isoindolinone core is primarily known for its applications in medicinal chemistry, future research should aim to expand its utility into other specialized areas.
Medicinal Chemistry: Beyond existing work on kinase inhibitors, derivatives could be explored as agents targeting other disease areas. nih.govmdpi.com The isoindolinone scaffold is a privileged structure, and its derivatives warrant investigation for antiviral, anti-inflammatory, and neuroprotective activities.
Materials Science: The rigid, planar isoindolinone core suggests potential applications in materials science. Derivatives could be investigated as components of organic light-emitting diodes (OLEDs), fluorescent probes, or as monomers for creating novel polymers with unique thermal or photophysical properties. nih.govresearchgate.net
Agrochemicals: The biological activity of isoindolinone derivatives could be harnessed for the development of new pesticides or herbicides, an area that constantly requires new chemical entities to combat resistance.
Q & A
How can researchers design a synthetic route for 2-[2-(Bromo)ethyl]isoindolin-1-one while ensuring reproducibility?
Basic Research Question
To design a robust synthetic route, start with precursor selection (e.g., isoindolin-1-one derivatives) and optimize reaction conditions (solvent, temperature, catalyst). For bromoethyl incorporation, consider alkylation strategies using reagents like 1,2-dibromoethane. Purification via flash chromatography (e.g., CHCl/CHOH gradients) and characterization using H/C NMR and HRMS are critical for reproducibility . Document all steps meticulously, including reagent purity and reaction times, as outlined in journal guidelines .
What advanced catalytic strategies enhance alkylation efficiency in isoindolin-1-one derivatives?
Advanced Research Question
Transition-metal catalysis (e.g., Ir(I) or Pd-based systems) enables regioselective C-H alkylation. For example, Ir(I) catalysts facilitate branched selectivity in aromatic alkylation via directing-group coordination (e.g., isoindolin-1-one’s carbonyl group). Optimize ligand choice and reaction stoichiometry to improve yields, as demonstrated in branched alkylation studies achieving 72% efficiency .
How should researchers resolve discrepancies in NMR data for bromoethyl-substituted isoindolinones?
Data Analysis Question
Discrepancies in chemical shifts (e.g., δ 167.94 ppm for carbonyl in C NMR) may arise from solvent effects, substituent electronic influences, or impurities. Compare experimental data with computational predictions (DFT calculations) and validate via HRMS. For example, meta-substituted aryl groups in isoindolin-1-ones show distinct splitting patterns in H NMR due to steric effects .
What are best practices for documenting experimental procedures to ensure reproducibility?
Methodological Question
Include detailed reagent specifications (purity, suppliers), reaction conditions (temperature, time), and purification methods (e.g., silica gel chromatography). For novel compounds, provide full spectroscopic datasets (NMR, IR, HRMS) and melting points. Journals like Beilstein J. Org. Chem. mandate strict documentation standards, limiting main-text data to five compounds and relegating excess to supplementary files .
How can structure-activity relationships (SAR) guide antiviral studies of isoindolin-1-one derivatives?
Advanced Research Question
Modify substituents (e.g., methoxy or amino groups) to assess antiviral potency. For example, 2-arylisoindolin-1-ones show varied IC values against EV-A71 depending on substituent position. Use cell-based assays and molecular docking to correlate electronic/steric properties with activity. Derivatives with para-methoxy groups exhibited enhanced antiviral efficacy in recent studies .
What spectroscopic techniques are essential for characterizing bromoethyl-substituted isoindolinones?
Basic Research Question
Key techniques include:
- H/C NMR : Identify bromoethyl peaks (e.g., δ 3.6–4.2 ppm for CHBr).
- HRMS : Confirm molecular formula (e.g., [M+H] for CHBrNO requires m/z 256.0023).
- IR : Detect carbonyl stretches (~1700 cm) and C-Br bonds (~600 cm) .
How do directing groups influence regioselective C-H functionalization in isoindolin-1-ones?
Advanced Research Question
The isoindolin-1-one carbonyl acts as a directing group, coordinating with metal catalysts (e.g., Ir) to activate specific C-H bonds. For instance, meta-alkylation is favored in aryl-substituted derivatives due to steric and electronic effects. Ligand tuning (e.g., phosphine ligands) further enhances selectivity, as shown in Ir-catalyzed alkylation studies .
What statistical methods validate synthetic yield variations in isoindolin-1-one synthesis?
Data Analysis Question
Use ANOVA or t-tests to compare yields across reaction conditions (e.g., catalyst loading, temperature). For small datasets, report standard deviations (e.g., ±3% for triplicate runs). Address outliers via control experiments (e.g., impurity checks via TLC) .
What ethical considerations apply to data reporting in isoindolin-1-one research?
Methodological Question
Ensure data integrity by avoiding selective reporting of results. Disclose conflicts of interest and cite prior work appropriately to prevent plagiarism. For primary data (e.g., NMR spectra), archive raw files in repositories like Zenodo .
How can mechanistic studies elucidate palladium-catalyzed cross-coupling in isoindolin-1-ones?
Advanced Research Question
Use kinetic isotope effects (KIEs) and DFT calculations to probe catalytic cycles. For Suzuki-Miyaura couplings, monitor intermediates via in-situ NMR or mass spectrometry. Studies on trifluoroborate isoindolin-1-ones revealed oxidative addition as the rate-determining step, guiding catalyst optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

